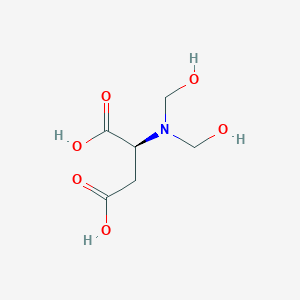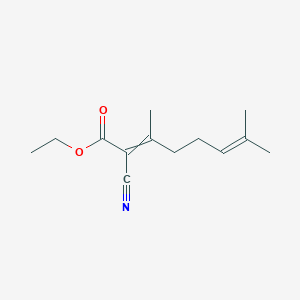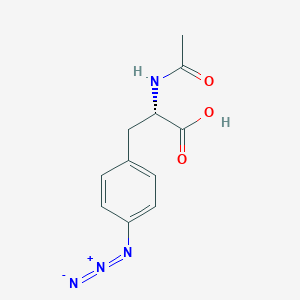
3,3'-Methylenebis(2-acetamidobenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(2-acetamidobenzoic acid) is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two acetamidobenzoic acid moieties linked by a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2-acetamidobenzoic acid) typically involves the reaction of 2-acetamidobenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two acetamidobenzoic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,3’-Methylenebis(2-acetamidobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(2-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acids and derivatives.
Scientific Research Applications
3,3’-Methylenebis(2-acetamidobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(2-acetamidobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-Methylenebis(2-amino-5-bromobenzoic acid): Similar structure but with bromine atoms and amino groups.
3-Acetamidobenzoic acid: A simpler structure with only one acetamidobenzoic acid moiety.
Uniqueness
3,3’-Methylenebis(2-acetamidobenzoic acid) is unique due to its methylene bridge linking two acetamidobenzoic acid units, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler analogs .
Properties
CAS No. |
61098-03-1 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-acetamido-3-[(2-acetamido-3-carboxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(22)20-16-12(5-3-7-14(16)18(24)25)9-13-6-4-8-15(19(26)27)17(13)21-11(2)23/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) |
InChI Key |
FBSVHXQLLCBEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)CC2=C(C(=CC=C2)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)

![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)




![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)


